Ethyl(4-methylphenyl)oxo(trichloromethyl)-lambda~5~-phosphane
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Overview
Description
Ethyl(4-methylphenyl)oxo(trichloromethyl)-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of a trichloromethyl group, an oxo group, and a 4-methylphenyl group attached to a lambda5-phosphane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(4-methylphenyl)oxo(trichloromethyl)-lambda~5~-phosphane typically involves the reaction of trichloromethylphosphine with 4-methylphenyl ethyl ketone under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl(4-methylphenyl)oxo(trichloromethyl)-lambda~5~-phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The trichloromethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, hydroxyl derivatives, and substituted phosphines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl(4-methylphenyl)oxo(trichloromethyl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl(4-methylphenyl)oxo(trichloromethyl)-lambda~5~-phosphane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Ethyl(4-methylphenyl)oxo(trichloromethyl)-lambda~5~-phosphane shares similarities with other organophosphorus compounds such as triphenylphosphine and triethylphosphine.
- Thiazoles and isoxazoles are also structurally related compounds with diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of reactions and its versatility in various scientific fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
61388-09-8 |
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Molecular Formula |
C10H12Cl3OP |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
1-[ethyl(trichloromethyl)phosphoryl]-4-methylbenzene |
InChI |
InChI=1S/C10H12Cl3OP/c1-3-15(14,10(11,12)13)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 |
InChI Key |
ZSAKJHVAHPOIMU-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(C1=CC=C(C=C1)C)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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